1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Cannabinoid Receptor Ligands

CAS 899753-98-1 is a distinct 2-oxo-1,2-dihydropyridine-3-carboxamide featuring an ortho (2-methylbenzyl) N1-substituent and a para (4-nitrophenyl) group. This pattern is essential for PDK1 inhibition and cannabinoid CB2 receptor modulation SAR. Sourcing a precise analog is crucial—a generic para-methylbenzyl or differently positioned nitro group will unpredictably alter potency, selectivity, or even abolish the desired pharmacological profile. Researchers can employ this compound as a chemical probe for glioblastoma, breast, or pancreatic cancer cell lines, as well as for inflammatory and neuropathic pain targets. The chromophoric nitrophenyl group also facilitates method development as an internal HPLC-UV/LC-MS standard.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 899753-98-1
Cat. No. B2739629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS899753-98-1
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H17N3O4/c1-14-5-2-3-6-15(14)13-22-12-4-7-18(20(22)25)19(24)21-16-8-10-17(11-9-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
InChIKeyRFZOTEZVMAWEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899753-98-1): Compound Identity and Core Pharmacophore Context for Procurement Decisions


1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899753‑98‑1) is a synthetic small molecule belonging to the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class, a scaffold explored for PDK1 inhibition and cannabinoid CB2 receptor modulation [1]. The compound is characterized by a 2‑methylbenzyl substituent at the N1 position and a 4‑nitrophenyl group on the carboxamide nitrogen, resulting in a molecular formula of C₂₀H₁₇N₃O₄ and a molecular weight of 363.4 g mol⁻¹ [1]. Its computed physicochemical properties include a calculated logP of 3.1, a topological polar surface area of 95.2 Ų, and four hydrogen bond acceptor sites [1].

Why Generic Substitution of 1-(2-Methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899753-98-1) Fails: Structural Nuances Driving Differential Target Engagement


Within the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide family, subtle changes in the N‑benzyl and N‑phenyl substituent patterns can profoundly alter biological activity. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the precise position and electronic character of substituents on the benzyl ring critically influence both CB2 receptor affinity and functional selectivity [1]. The specific combination of a 2‑methylbenzyl group (ortho‑methyl) and a 4‑nitrophenyl group present in CAS 899753‑98‑1 is structurally distinct from common analogs that feature either an unsubstituted benzyl or a para‑methylbenzyl with differently positioned nitro groups [2]. Consequently, generic substitution with a close structural analog risks an unpredictable shift in potency, selectivity, or even a complete loss of the desired pharmacological profile, making compound‑specific sourcing essential for reproducible research.

Quantitative Differentiation of 1-(2-Methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899753-98-1) Against Closest Structural Analogs


Structural Differentiation through Ortho-Methylbenzyl vs. Unsubstituted Benzyl Substitution

The target compound 1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899753-98-1) bears a 2‑methyl (ortho‑methyl) substituent on the N‑benzyl ring, whereas the closely related analog 1‑benzyl‑N‑(2‑methyl‑4‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide (CAS 946245‑53‑0) carries an unsubstituted benzyl group and a differently positioned nitro‑aniline moiety [1]. Although head‑to‑head biochemical data for this exact pair is absent in the public domain, established SAR for the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class indicates that ortho‑substitution on the benzyl ring significantly modulates CB2 receptor affinity and functional activity by altering the conformational preferences of the core scaffold [2][3].

Medicinal Chemistry Structure–Activity Relationship (SAR) Cannabinoid Receptor Ligands

Differentiation by Nitro Group Position: 4-Nitrophenyl vs. 3-Nitrophenyl Analogs

The target compound features the nitro group at the para position of the N‑phenyl ring (4‑nitrophenyl), whereas the analog 1‑(2‑methylbenzyl)‑N‑(3‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide (CAS 899947‑73‑0) carries the nitro group at the meta position [1]. In the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide class, the electronic nature and position of substituents on the anilide ring are known to directly influence hydrogen‑bonding interactions with key residues in both the PDK1 and CB2 receptor binding pockets [2][3]. Although direct comparative IC₅₀ data for this pair are not publicly available, SAR trends from the PDK1 inhibitor patent family indicate that para‑substituted electron‑withdrawing groups can enhance inhibitory activity relative to meta‑substituted congeners [2].

Medicinal Chemistry Pharmacophore Mapping PDK1 Inhibition

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The computed logP of the target compound is 3.1, with 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), resulting in a topological polar surface area (TPSA) of 95.2 Ų [1]. In comparison, the analog 1‑benzyl‑N‑(2‑methyl‑4‑nitrophenyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide (CAS 946245‑53‑0) has a similar molecular weight but the additional methyl group on the aniline ring in CAS 946245‑53‑0 increases lipophilicity [2]. The target compound’s distinct hydrogen‑bonding signature and lower steric bulk around the anilide moiety may translate into superior solubility and permeability characteristics relevant to in vitro assay performance.

ADME Drug Design Physicochemical Profiling

Best Research and Industrial Application Scenarios for 1-(2-Methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899753-98-1)


Chemical Probe for PDK1‑Dependent Pathway Studies

Based on the patent disclosure of 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamides as PDK1 inhibitors [1], CAS 899753‑98‑1 can serve as a chemical probe to interrogate PDK1‑mediated signaling in glioblastoma, breast cancer, or pancreatic cancer cell lines. The specific ortho‑methylbenzyl and para‑nitrophenyl substitution pattern may confer a distinct selectivity window relative to other PDK1 inhibitors within the series, making the compound valuable for chemical biology studies requiring precise pharmacological tool compounds.

Structure–Activity Relationship (SAR) Expansion for Cannabinoid CB2 Receptor Ligands

Given the established role of 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide derivatives as CB2 receptor modulators [2], CAS 899753‑98‑1 can be employed as a key intermediate or comparator to probe the impact of ortho‑methylbenzyl vs. para‑methylbenzyl or unsubstituted benzyl groups on CB2 binding affinity and selectivity. This enables systematic SAR expansion within academic or industrial medicinal chemistry programs focused on inflammatory or neuropathic pain targets.

Internal Standard or Reference Compound for Analytical Method Development

The unique combination of chromophoric (nitrophenyl) and lipophilic (methylbenzyl) functionalities in CAS 899753‑98‑1 provides a strong UV absorption profile and distinct chromatographic retention behavior compared to simpler benzyl‑substituted analogs [3]. This makes it suitable as an internal standard or reference compound in HPLC‑UV or LC‑MS method development for quantifying 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide derivatives in biological matrices or formulation stability studies.

Starting Material for Late‑Stage Functionalization

The nitro group in the para position of the N‑phenyl ring can be selectively reduced to an amine, enabling subsequent amide coupling or sulfonamide formation. This synthetic handle, combined with the sterically demanding ortho‑methylbenzyl group, provides a differentiated platform for diversity‑oriented synthesis of compound libraries targeting PDK1, CB2, or other therapeutically relevant enzymes, without interference from competing reactivity at the benzyl position [1][2].

Quote Request

Request a Quote for 1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.